4-(2-iso-Propylphenyl)thiophenol
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Overview
Description
4-(2-iso-Propylphenyl)thiophenol is an organosulfur compound with the molecular formula C15H16S It is a derivative of thiophenol, where the phenyl ring is substituted with an iso-propyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-iso-Propylphenyl)thiophenol can be synthesized through several methods. One common approach involves the copper-catalyzed coupling of aryl iodides with sulfur sources such as sulfur powder, followed by reduction with sodium borohydride or triphenylphosphine . Another method includes the use of phosphorus pentasulfide (P4S10) in refluxing toluene to convert primary carbamates into thiols .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(2-iso-Propylphenyl)thiophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-iso-Propylphenyl)thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophenol (C6H5SH): The simplest aromatic thiol, used as a reference compound.
4-Methylthiophenol (C7H8S): A derivative with a methyl group at the 4-position.
4-tert-Butylthiophenol (C10H14S): A derivative with a tert-butyl group at the 4-position.
Uniqueness
4-(2-iso-Propylphenyl)thiophenol is unique due to the presence of the iso-propyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties compared to other thiophenol derivatives.
Properties
IUPAC Name |
4-(2-propan-2-ylphenyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S/c1-11(2)14-5-3-4-6-15(14)12-7-9-13(16)10-8-12/h3-11,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEYPFVEOLNTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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